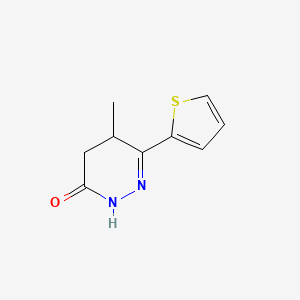

5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-3-thiophen-2-yl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-6-5-8(12)10-11-9(6)7-3-2-4-13-7/h2-4,6H,5H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCCVGZLBZVNLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727494 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vorbereitungsmethoden

Cyclocondensation of 2-Thienylhydrazine with γ-Keto Esters

The most widely documented route to tetrahydropyridazinones involves the cyclocondensation of hydrazines with γ-keto esters. For 5-methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one, 2-thienylhydrazine serves as the nitrogen source, reacting with ethyl 4-methyl-3-oxopentanoate under acidic or basic conditions.

Reaction Mechanism

- Hydrazone Formation : The primary amine of 2-thienylhydrazine attacks the carbonyl group of the γ-keto ester, forming a hydrazone intermediate.

- Cyclization : Intramolecular nucleophilic attack by the secondary amine on the adjacent ester carbonyl group generates the tetrahydropyridazinone ring, with concomitant elimination of ethanol.

Optimization Parameters

- Solvent : Ethanol or methanol facilitates solubility and moderates reaction exothermicity.

- Catalyst : Ammonium acetate (5 mol%) accelerates cyclization by stabilizing transition states.

- Temperature : Reflux conditions (78–80°C for ethanol) ensure complete conversion within 6–8 hours.

Yield and Characterization

Cyclization of Thienyl-Substituted Diketones

Alternative routes employ pre-functionalized diketones, such as 5-methyl-6-(2-thienyl)-3-oxohexanoic acid, which undergoes cyclization with hydrazine hydrate.

Synthetic Protocol

- Diketone Synthesis : Claisen condensation of ethyl acetoacetate with 2-thienylacetyl chloride yields the diketone precursor.

- Cyclization : Treatment with hydrazine hydrate (2 equiv) in refluxing ethanol forms the tetrahydropyridazinone ring.

Key Advantages

- Regioselectivity : Pre-installed substituents eliminate competing pathways, ensuring correct positioning of methyl and thienyl groups.

- Yield Enhancement : 78–85% isolated yield due to reduced side reactions.

Analytical Validation

Post-Functionalization of Pyridazinone Intermediates

While less common, late-stage modification of pre-formed pyridazinones offers a viable pathway. For example, Suzuki-Miyaura coupling introduces the thienyl group to a brominated tetrahydropyridazinone core.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side Reactions

Competing pathways in cyclocondensation include:

- Over-cyclization : Prolonged heating may lead to dehydration, forming fully aromatic pyridazinones.

- Ester Hydrolysis : Acidic conditions risk saponification of the γ-keto ester, necessitating pH control (pH 6–7).

Mitigation strategies involve:

Industrial-Scale Considerations

For bulk synthesis, the diketone cyclization route is preferred due to:

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine derivative.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thienyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyridazine derivatives.

Substitution: Halogenated or nitro-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

5,6-Dihydro-2H-pyran-2-ones: These compounds share a similar heterocyclic structure and exhibit various biological activities.

Pyrazolo[1,5-a]pyrazine derivatives: These compounds have a similar core structure and are known for their potential therapeutic applications.

Uniqueness: 5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one is unique due to the presence of both a thienyl and a pyridazinone ring, which imparts distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one is characterized by a tetrahydropyridazine core with a methyl group and a thienyl substituent. Its molecular formula is with a molecular weight of approximately 194.25 g/mol. The compound's structure can be represented as follows:

Research indicates that 5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one acts as an agonist for the G-protein-coupled receptor GPR119. This receptor is primarily expressed in pancreatic beta cells and intestinal L cells, playing a crucial role in glucose metabolism and insulin secretion. Activation of GPR119 has been shown to enhance insulin release in a glucose-dependent manner, making it a potential therapeutic target for type 2 diabetes management .

Antidiabetic Effects

Numerous studies have highlighted the antidiabetic potential of this compound. For instance, it has been demonstrated to lower blood glucose levels in diabetic rodent models without significant side effects commonly associated with traditional antidiabetic medications .

Tyrosinase Inhibition

Another area of interest is the compound's inhibitory activity on tyrosinase, an enzyme involved in melanin production. Inhibition of this enzyme can be beneficial in treating hyperpigmentation disorders. Preliminary studies suggest that 5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one may exhibit moderate inhibitory effects on tyrosinase activity .

Pharmacological Studies

- Antidiabetic Activity : A study conducted on diabetic mice showed that administration of 5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one resulted in a significant reduction in fasting blood glucose levels compared to control groups .

- Tyrosinase Inhibition : In vitro assays demonstrated that the compound inhibited tyrosinase activity by approximately 50% at a concentration of 100 µM. This suggests potential use in cosmetic formulations aimed at skin lightening .

Comparative Analysis

The following table summarizes key biological activities and their implications:

| Activity | Mechanism | Implication |

|---|---|---|

| Antidiabetic | GPR119 agonist; enhances insulin secretion | Potential treatment for type 2 diabetes |

| Tyrosinase inhibition | Competitive inhibition of enzyme activity | Use in cosmetic products for skin lightening |

Q & A

Q. What are the standard synthetic routes for 5-Methyl-6-(2-thienyl)-2,3,4,5-tetrahydropyridazin-3-one?

- Methodology : The compound is typically synthesized via cyclization of β-aroyl propionic acid derivatives with hydrazine hydrate. For example:

React an appropriate aromatic hydrocarbon (e.g., 2-thienyl derivatives) with succinic anhydride in the presence of AlCl₃ to form β-aroyl propionic acid.

Cyclize the intermediate with hydrazine hydrate under reflux to yield the tetrahydropyridazin-3-one core .

- Key Considerations : Monitor reaction progress using TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) and purify via recrystallization in ethanol .

Q. How can the molecular structure of this compound be confirmed?

- Methodology :

- Spectroscopy : Use -NMR and -NMR to confirm proton and carbon environments, respectively. IR spectroscopy identifies functional groups (e.g., C=O at ~1650 cm⁻¹). Mass spectrometry verifies molecular weight .

- Crystallography : For unambiguous confirmation, perform single-crystal X-ray diffraction. SHELX programs (e.g., SHELXL) are widely used for structure refinement, particularly for resolving hydrogen bonding and stereochemistry .

Q. What purification techniques are effective for isolating this compound?

- Methodology :

- Recrystallization : Use ethanol or ethyl acetate as solvents to remove impurities.

- Chromatography : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative TLC for small-scale purification .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

- Methodology :

- Regioisomer Control : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor the desired regioisomer. For example, substituent positioning on the pyridazinone ring can be controlled by adjusting the electrophilic reactivity of intermediates .

- Analytical Validation : Use -NMR coupling constants and 2D NMR (e.g., NOESY) to distinguish regioisomers .

Q. What strategies improve reaction yields in large-scale synthesis?

- Methodology :

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) to enhance cyclization efficiency.

- Microwave Assistance : Reduce reaction time and improve yield by using microwave irradiation instead of conventional reflux .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve intermediate solubility .

Q. How can crystallographic data resolve structural ambiguities?

- Methodology :

- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation) to obtain precise atomic coordinates.

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen atom placement. Validate with R-factor convergence (< 5%) and residual electron density analysis .

Q. What protocols are recommended for evaluating biological activity (e.g., antifungal)?

- Methodology :

- Antifungal Assays : Use the broth microdilution method (CLSI M38 guidelines) against Candida albicans or Aspergillus fumigatus. Measure minimum inhibitory concentrations (MICs) .

- Cytotoxicity Screening : Perform MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Q. How should contradictory biological activity data be analyzed?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 2-thienyl vs. 4-aminophenyl groups) to identify key pharmacophores. Use molecular docking to predict binding interactions .

- Experimental Replication : Repeat assays under standardized conditions (pH, temperature) to rule out variability. Statistical tools (e.g., ANOVA) quantify significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.